molecular formula C10H14N2 B168446 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 14097-40-6

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No. B168446
CAS RN: 14097-40-6
M. Wt: 162.23 g/mol
InChI Key: VRKLIVSHUQSRNF-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a chemical compound with the CAS Number: 14097-40-6 . Its molecular weight is 162.23 and it is typically stored at room temperature . It is usually in the form of a powder .


Synthesis Analysis

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its analogs has been a topic of interest in the scientific community . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-1,2,3,4-tetrahydro-7-isoquinolinamine . The InChI code is 1S/C10H14N2/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a melting point of 90-92 degrees Celsius . It is typically stored at room temperature and is usually in the form of a powder .

Scientific Research Applications

Neurological Research and Parkinson's Disease

  • Endogenous Presence in Brain : 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine, along with similar compounds, has been identified as an endogenous amine in rat and human brains. These compounds have been linked to neurological conditions such as Parkinson's disease (Kohno, Ohta, & Hirobe, 1986); (Niwa et al., 1991).
  • Potential Parkinsonism Induction : Studies have shown that certain derivatives of this compound, such as 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline, may induce parkinsonism-like symptoms in mice. This suggests a possible link between these compounds and idiopathic Parkinson's disease (Kotake et al., 1995).

Chemical Properties and Applications

  • Redox-Annulation Reactions : 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine is involved in redox-neutral annulations with electron-deficient o-Tolualdehydes, contributing to advancements in organic chemistry (Paul, Adili, & Seidel, 2019).

Neuroprotective Potential

  • Neuroprotection in Cultured Neurons : There's evidence suggesting neuroprotective effects of certain derivatives against dopaminergic neurotoxins. This indicates potential applications in developing treatments for neurological disorders like Parkinson's disease (Kotake et al., 2005).

Novel Biological Actions

  • Diverse Biological Impacts : The compound and its derivatives show a variety of biological actions, including neurotoxic and neuroprotective effects. This highlights the compound's complexity and potential in neurological research (Peana, Bassareo, & Acquas, 2019).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKLIVSHUQSRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514667
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

CAS RN

14097-40-6
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (3.0 g, 15.6 mmol) was dissolved in EtOAc (10 mL) and stirred vigorously with 10% Pd/C (0.3 g) under a hydrogen atmosphere at 55 PSI. The reaction was stirred for 15 h at rt. The reaction was filtered through celite and concentrated to provide 2.2 g (87%) of the desired 2-methyl-1,2,3,4-tetrahydro-7-isoquinolinamine product as a white powder. 1H NMR (400 MHz, DMSO-d6) δ 6.83 (d, J=8.3 Hz, 1H), 6.44 (d, J=8.0 Hz, 1H), 6.24 (s, 1H), 4.97 (s, 2H), 3.87 (m, 2H), 3.11 (t, J=6.4 Hz, 2H), 2.85-2.68 (m, 2H), 2.58 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
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Reactant of Route 5
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Reactant of Route 6
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Citations

For This Compound
5
Citations
F Wu, H Li, Q An, Y Sun, J Yu, W Cao, P Sun… - European Journal of …, 2023 - Elsevier
Hematopoietic progenitor kinase 1 (HPK1) is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling. Recent studies have …
Number of citations: 4 www.sciencedirect.com
E Sandoval, MJ Lafuente-Monasterio… - Journal of Medicinal …, 2017 - ACS Publications
Since the appearance of resistance to the current front-line antimalarial treatments, ACTs (artemisinin combination therapies), the discovery of novel chemical entities to treat the …
Number of citations: 9 pubs.acs.org
F Wu, H Li, Q An, Y Sun, W Cao, P Sun… - Available at SSRN … - papers.ssrn.com
Hematopoietic progenitor kinase 1 (HPK1) is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling. Recent studies have …
Number of citations: 0 papers.ssrn.com
L Zhou, X Ye, K Wang, H Shen, T Wang, X Zhang… - Bioorganic …, 2023 - Elsevier
Hematopoietic progenitor kinase 1 (HPK1), a member of mitogen-activated protein kinase kinase kinase kinase (MAP4K) family of Ste20 serine/threonine kinases, is a negative …
Number of citations: 3 www.sciencedirect.com
PQ Huang, BC Boren, SG Hegde, H Liu… - Journal of Medicinal …, 2021 - ACS Publications
Wee1 inhibition has received great attention in the past decade as a promising therapy for cancer treatment. Therefore, a potent and selective Wee1 inhibitor is highly desirable. Our …
Number of citations: 21 pubs.acs.org

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